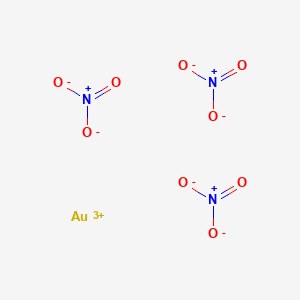
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is highly reactive with carbonyl compounds. DNPH is used to detect and quantify the presence of carbonyl groups in various substances, including proteins, lipids, and carbohydrates.
Mécanisme D'action
DNPH reacts with carbonyl groups to form stable hydrazones. The reaction occurs via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by proton transfer and formation of the hydrazone. The reaction is highly specific for carbonyl groups and does not react with other functional groups.
Effets Biochimiques Et Physiologiques
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized in the body. However, it should be handled with care as it is a highly reactive compound and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
DNPH is a widely used reagent in scientific research due to its high specificity for carbonyl groups and its ability to form stable hydrazones. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, DNPH has some limitations, including its sensitivity to pH and temperature, which can affect the reaction kinetics. It also requires careful handling as it is a highly reactive compound.
Orientations Futures
There are several future directions for research on DNPH. One area of research is the development of new analytical techniques for the detection and quantification of carbonyl groups using DNPH. Another area of research is the application of DNPH in the analysis of environmental pollutants, such as aldehydes and ketones. Additionally, there is potential for the development of new derivatives of DNPH with improved properties, such as increased specificity or stability.
Méthodes De Synthèse
DNPH can be synthesized by reacting ethyl hydrazine with 2,4-dinitrofluorobenzene in the presence of a strong base, followed by reaction with bromine. The resulting product is then purified by recrystallization. The chemical structure of DNPH is shown below:
Applications De Recherche Scientifique
DNPH is widely used in scientific research as a reagent for detecting carbonyl groups in various substances. It is commonly used in the analysis of proteins, lipids, and carbohydrates. DNPH reacts with carbonyl groups to form stable hydrazones, which can be detected and quantified using various analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC). DNPH is also used in the analysis of environmental pollutants, such as aldehydes and ketones.
Propriétés
Numéro CAS |
15009-34-4 |
|---|---|
Nom du produit |
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide |
Formule moléculaire |
C8H7BrN4O4 |
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
(1Z)-N-(2,4-dinitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H7BrN4O4/c1-5(9)10-11-7-3-2-6(12(14)15)4-8(7)13(16)17/h2-4,11H,1H3/b10-5- |
Clé InChI |
PNOQYSCBABQZJQ-YHYXMXQVSA-N |
SMILES isomérique |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/Br |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Synonymes |
N-(2,4-Dinitrophenyl)ethanehydrazonoyl bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)




![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)




